molecular formula C15H14F3NO3S B2877745 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351616-07-3

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2877745
CAS No.: 1351616-07-3
M. Wt: 345.34
InChI Key: ZMVXVVMTFTWEQY-UHFFFAOYSA-N
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Description

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a synthetic compound featuring a benzenesulfonamide core, a prominent pharmacophore in medicinal chemistry. This reagent is provided exclusively for research applications and is not intended for diagnostic or therapeutic use. The benzenesulfonamide functional group is associated with a wide spectrum of biological activities, making this compound a valuable building block in drug discovery and biochemical research. Structural analogs of this compound, particularly those sharing the this compound scaffold, have been identified as key intermediates in the development of inhibitors for various biological targets. For instance, research into similar benzenesulfonamide-containing phenylalanine derivatives has demonstrated their potential as potent antiviral agents, specifically targeting the HIV-1 capsid (CA) protein with a dual-stage inhibition profile . Furthermore, benzenesulfonamide-bearing compounds are extensively explored in oncology research for their cytotoxic effects against diverse cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) . The mechanism of action for such compounds often involves interaction with enzymes or receptors; sulfonamides are known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase, which can alter critical metabolic pathways . The presence of the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety may contribute to binding affinity and metabolic stability, as seen in optimized drug candidates . Researchers can utilize this reagent as a versatile precursor for further chemical modifications or as a standard in bioactivity screenings to explore new therapeutic avenues in virology, cancer biology, and beyond.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c16-15(17,18)14(20,12-7-3-1-4-8-12)11-19-23(21,22)13-9-5-2-6-10-13/h1-10,19-20H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVXVVMTFTWEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoroacetone, benzene, and benzenesulfonamide.

    Formation of Intermediate: The initial step involves the reaction of 3,3,3-trifluoroacetone with benzene in the presence of a catalyst to form an intermediate compound.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group.

    Sulfonamide Formation: Finally, the intermediate reacts with benzenesulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the trifluoromethyl group.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a trifluoromethyl alcohol.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the hydroxy and sulfonamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide ()

  • Structural Differences : The chloro-substituted phenyl ring and methoxy group in this compound contrast with the trifluoromethyl and unsubstituted phenyl group in the target molecule.
  • The methoxy group improves solubility but may reduce membrane permeability compared to the trifluoromethyl group, which is more lipophilic .

N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives ()

  • Structural Differences : Methyl substituents on the phenyl ring replace the trifluoropropyl and hydroxyl groups.
  • Functional Implications :
    • Methyl groups enhance steric bulk but lack the electronegativity of fluorine atoms, reducing metabolic stability.
    • Antibacterial screening of these derivatives showed moderate activity, suggesting that fluorination in the target compound could improve potency .

SR-4554 (N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide) ()

  • Structural Differences : SR-4554 incorporates a nitroimidazole moiety absent in the target compound.
  • Functional Implications: The trifluoropropyl group in both compounds enhances tumor retention and hypoxia selectivity.

Substituent Impact on Bioactivity

  • Trifluoromethyl Group : Increases lipophilicity (logP) and resistance to oxidative metabolism, as seen in perfluorinated analogs ().
  • Phenyl Propyl Chain : The rigid aromatic moiety may stabilize π-π stacking interactions in enzyme binding sites, similar to chlorophenyl derivatives () .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Fluorination reduces cytochrome P450-mediated metabolism, as observed in SR-4554 (half-life: 51 min in tumors) .
  • Environmental Persistence : Trifluoropropyl groups in herbicides () demonstrate environmental persistence, implying similar stability in the target compound. Toxicity studies are warranted to assess bioaccumulation risks .

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a hydroxyl group, and a benzenesulfonamide moiety. These functional groups contribute to its biological activity by enhancing binding interactions with biological targets and facilitating various biochemical processes.

PropertyValue
Molecular FormulaC15H13F3O3S
Molecular Weight330.32 g/mol
Melting Point84 °C
Boiling Point153 °C

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the hydroxyl group may participate in hydrogen bonding, which is crucial for receptor-ligand interactions.

Pharmacological Effects

  • Anesthetic Activity : Analogues of the compound have demonstrated potent general anesthetic properties. A study found that the related compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide significantly reduced the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters such as heart rate or blood pressure .
  • Anticonvulsant Activity : The same compound exhibited anticonvulsant effects in various animal models, indicating potential for treating seizure disorders. Its therapeutic index was reported to be 10 in maximal electroshock models .

Case Studies

Case Study 1: Anesthetic Properties
A study focused on the anesthetic activity of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide analogues revealed that these compounds could effectively reduce MAC values in vivo. This suggests their utility as oral anesthetics with minimal adverse effects .

Case Study 2: Anticonvulsant Efficacy
Another investigation assessed the anticonvulsant properties of related compounds in models of induced seizures. The results indicated that these compounds could provide effective seizure control without significant side effects on hemodynamics .

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